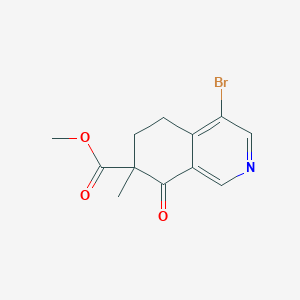
Methyl 4-bromo-5,6,7,8-tetrahydro-7-methyl-8-oxo-7-isoquinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-7-methyl-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a bromine atom, a methyl group, and an oxo group, making it a unique and interesting molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-7-methyl-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the bromination of a suitable isoquinoline derivative, followed by esterification and oxidation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
化学反応の分析
Types of Reactions
Methyl 4-bromo-7-methyl-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
科学的研究の応用
Methyl 4-bromo-7-methyl-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which methyl 4-bromo-7-methyl-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: This compound shares structural similarities but differs in the substitution pattern and functional groups.
4-Hydroxy-2-quinolones: These compounds have a similar core structure but differ in the presence of a hydroxyl group and other substituents.
Uniqueness
Methyl 4-bromo-7-methyl-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate is unique due to its specific combination of functional groups and the presence of a bromine atom. This uniqueness makes it valuable for studying specific chemical reactions and biological interactions that are not possible with other similar compounds.
特性
分子式 |
C12H12BrNO3 |
|---|---|
分子量 |
298.13 g/mol |
IUPAC名 |
methyl 4-bromo-7-methyl-8-oxo-5,6-dihydroisoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H12BrNO3/c1-12(11(16)17-2)4-3-7-8(10(12)15)5-14-6-9(7)13/h5-6H,3-4H2,1-2H3 |
InChIキー |
XQYJDLAZCFSLBF-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C(C=NC=C2C1=O)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13908737.png)
![(S)-Spiro[2.2]pentan-1-ylmethanol](/img/structure/B13908740.png)
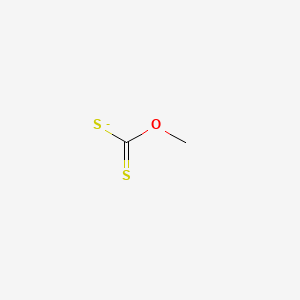

![[(3S,5R)-4,4-difluoro-1-adamantyl]methanol](/img/structure/B13908753.png)

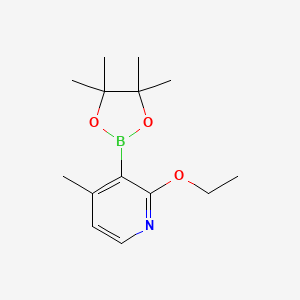
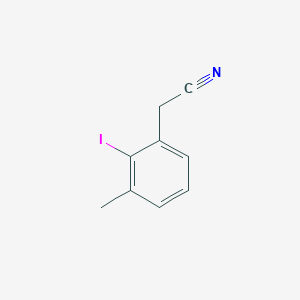

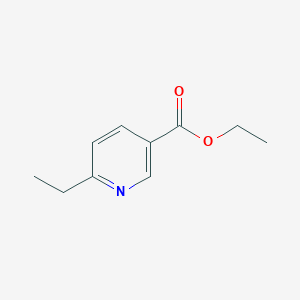
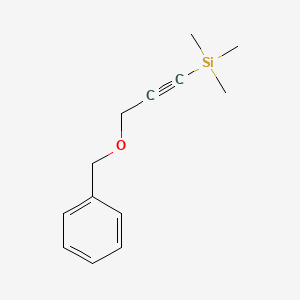
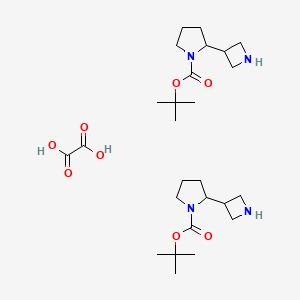
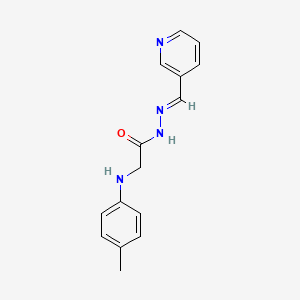
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B13908803.png)
